tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a tert-butyl ester group and a 1,2,4-triazole ring with an amino substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Hydrogenated triazole derivatives.
Substitution: Carboxylic acid derivatives and substituted triazoles.
Scientific Research Applications
Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its triazole moiety, which can mimic natural substrates.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is largely dependent on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The triazole ring can interact with amino acid residues through hydrogen bonding and π-π stacking interactions, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
- Tert-butyl 2-(4-amino-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is unique due to the position of the amino group on the triazole ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate involves the reaction of tert-butyl 2-bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-bromoacetate", "5-amino-1H-1,2,4-triazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-bromoacetate and 5-amino-1H-1,2,4-triazole in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate" ] } | |
CAS No. |
2680539-77-7 |
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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